molecular formula C12H11NO2 B124433 (R)-5-(Oxiran-2-ylmethoxy)quinoline CAS No. 145679-40-9

(R)-5-(Oxiran-2-ylmethoxy)quinoline

Cat. No.: B124433
CAS No.: 145679-40-9
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(Oxiran-2-ylmethoxy)quinoline is a chiral compound featuring a quinoline core substituted with an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Oxiran-2-ylmethoxy)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

    Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation of an appropriate alkene precursor. Common reagents for epoxidation include peracids such as meta-chloroperoxybenzoic acid (m-CPBA).

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

Industrial production of ®-5-(Oxiran-2-ylmethoxy)quinoline would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

®-5-(Oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.

    Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted quinoline derivatives.

    Oxidation: Oxidized quinoline derivatives with altered electronic properties.

    Reduction: Reduced quinoline derivatives with different functional groups.

Scientific Research Applications

®-5-(Oxiran-2-ylmethoxy)quinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential as a drug candidate.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of ®-5-(Oxiran-2-ylmethoxy)quinoline involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Oxiran-2-ylmethoxy)quinoline: The enantiomer of the compound with different chiral properties.

    5-(Oxiran-2-ylmethoxy)isoquinoline: A similar compound with an isoquinoline core instead of quinoline.

    5-(Oxiran-2-ylmethoxy)benzene: A simpler structure with a benzene ring instead of quinoline.

Uniqueness

®-5-(Oxiran-2-ylmethoxy)quinoline is unique due to its specific chiral configuration and the presence of both an oxirane ring and a quinoline core

Properties

IUPAC Name

5-[[(2R)-oxiran-2-yl]methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRYHBTWIHLITG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471323
Record name (R)-5-(Oxiran-2-ylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145679-40-9
Record name (R)-5-(Oxiran-2-ylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 20 ml of dried DMF was dissolved 1 g of 5-hydroxyquinoline, and 0.28 g of sodium hydride (60% content) was then added thereto, followed by heating with stirring at 50° C. for 30 minutes. Afterward, 1.92 g of epichlorohydrin was further added to the reaction liquid and the latter was then heated with stirring at 90° C. for 3 hours, and the solvent was distilled off under reduced pressure. Water was then added to the residue, and the liquid was extracted with chloroform. The chloroform extract was then decolored and purified with active carbon, then was dried with anhydrous sodium sulfate, and was distilled off. The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform:methanol=100:1, so that 0.88 g of 5-(2,3-epoxypropoxy)quinoline was obtained in an oily state.
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